Home > Products > Screening Compounds P110025 > Tenofovir Alafenamide fumarate
Tenofovir Alafenamide fumarate - 1392275-56-7

Tenofovir Alafenamide fumarate

Catalog Number: EVT-252966
CAS Number: 1392275-56-7
Molecular Formula: C46H62N12O14P2
Molecular Weight: 1069.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenofovir alafenamide fumarate (TAF) is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor []. TAF exhibits potent inhibitory activity against the Human Immunodeficiency Virus (HIV) []. It serves as a crucial component in various fixed-dose products for the treatment of HIV infection []. These include:

TAF is also used as a monotherapy for the treatment of Hepatitis B Virus (HBV) []. It is noted for delivering high intracellular concentrations of tenofovir while significantly reducing systemic exposure, leading to a favorable renal profile compared to its predecessor, tenofovir disoproxil fumarate [, ].

Another paper delves into the chiral analysis of key intermediates, (R)-Tenofovir phenyl ester ((R)-1) and (R)-tenofovir diphenyl ester ((R)-2) []. The paper highlights a chiral synthetic strategy for (S)-2, involving a Mitsunobu reaction to invert the configuration of the chiral carbon in (R)-HPA ((R)-4), leading to the production of (S)-HPA ((S)-4) []. Subsequently, (S)-tenofovir ((S)-3) is derived from (S)-HPA ((S)-4) and further transformed into (S)-2 []. This method enables the development and validation of a chiral analytical method for (R)-2 using Chiralpak AD-H as a chiral stationary phase by normal-phase HPLC [].

Furthermore, the study synthesized a crystalline tenofovir alafenamide free base (TA) and its hydrochloride salt (TA HCl) to determine the structure of TA MF derivatives using 15N-ssNMR (15N-solid state nuclear magnetic resonance) []. The findings indicate that TA MF1 exists as a mixed ionization state complex or pure salt, while TA MF2 and TA MF3 can be obtained as pure co-crystal forms [].

Future Directions
  • Novel Drug Delivery Systems: Continued development of innovative drug delivery systems for TAF, such as long-acting subcutaneous implants, could improve patient compliance and treatment outcomes [].
Overview

Tenofovir Alafenamide Fumarate is a prodrug of Tenofovir, which serves as a potent nucleotide reverse transcriptase inhibitor. This compound is primarily used in the treatment of human immunodeficiency virus infection and chronic hepatitis B. It is a key component of the combination therapy Genvoya and is marketed under the brand name Vemlidy. Tenofovir Alafenamide Fumarate has been developed to improve the pharmacokinetics and reduce toxicity compared to its predecessor, Tenofovir Disoproxil Fumarate.

Source

Tenofovir Alafenamide Fumarate was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration for the treatment of chronic hepatitis B in October 2016. Its structure allows for better absorption and lower doses, which minimizes potential side effects related to renal function and bone density loss associated with earlier formulations.

Classification

Tenofovir Alafenamide Fumarate is classified as an antiretroviral medication, specifically a nucleotide analog reverse transcriptase inhibitor. It is part of the class of drugs known as nucleoside reverse transcriptase inhibitors, which are crucial in managing viral infections like HIV.

Synthesis Analysis

Methods

The synthesis of Tenofovir Alafenamide Fumarate involves several key intermediates, primarily focusing on the chiral carbon derived from (R)-9-(2-phosphomethoxypropyl)adenine. Various synthetic strategies have been developed, including:

  1. Chiral Pool Method: Utilizing (R)-propylene carbonate to introduce chirality.
  2. Regioselective Synthesis: Achieving high enantiomeric excess through specific reaction conditions.

Recent advancements have focused on improving yields and purity while reducing byproducts through optimized reaction conditions. For example, one method highlights the use of thionyl chloride for acyl chlorination in a toluene solvent, which enhances diastereoisomer purity and simplifies purification processes .

Technical Details

The synthesis typically involves:

  • Refluxing Tenofovir with fumaric acid in solvents like acetonitrile or dimethyl sulfoxide.
  • Crystallization Techniques: Employing nonconventional solvents for recrystallization to obtain high-quality single crystals suitable for structural analysis.
Molecular Structure Analysis

Structure

The molecular formula for Tenofovir Alafenamide Fumarate is C_19H_26N_5O_4P. The compound features a phosphate group linked to an adenine derivative, which is critical for its function as an antiviral agent.

Data

  • Molecular Weight: 361.43 g/mol
  • Single-Crystal X-ray Diffraction: This technique has been employed to elucidate the structure of Tenofovir Alafenamide Fumarate hemihydrate, revealing its co-crystal nature with fumaric acid .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Tenofovir Alafenamide Fumarate include:

  • Acylation Reactions: Involving thionyl chloride to convert precursors into acylated products.
  • Proton Transfer Mechanisms: Notably, during the formation of the fumarate salt, protons from fumaric acid migrate to the nitrogen atom on the adenine moiety .

Technical Details

The synthesis often requires careful control of reaction conditions to minimize byproducts and maximize yield. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and powder X-ray diffraction are used to confirm product purity and structural integrity .

Mechanism of Action

Process

Tenofovir Alafenamide Fumarate functions by inhibiting viral replication through its active metabolite, Tenofovir. Once inside the cell, it is converted into Tenofovir diphosphate, which competes with natural deoxyadenosine triphosphate for incorporation into viral DNA during reverse transcription.

Data

  • Inhibition Activity: The compound exhibits potent antiviral activity against both HIV and hepatitis B virus, significantly reducing viral loads in infected patients.
  • Pharmacokinetics: Enhanced bioavailability compared to previous formulations allows for lower dosing regimens while maintaining efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under normal storage conditions but sensitive to moisture.
  • pH Range: The compound exhibits stability across a range of pH levels typical for pharmaceutical formulations.

Relevant analyses such as Hirshfeld surface analysis have been utilized to study intermolecular interactions within crystalline forms, providing insights into stability and solubility characteristics .

Applications

Scientific Uses

Tenofovir Alafenamide Fumarate is primarily used in:

  • Antiviral Therapy: As part of combination therapies for HIV and hepatitis B.
  • Research Studies: Investigating mechanisms of action against viral replication and resistance patterns.
  • Pharmaceutical Development: Continual improvements in formulation strategies to enhance delivery and reduce side effects.
Pharmacological Foundations of Tenofovir Alafenamide Fumarate

Molecular Structure and Biochemical Properties of TAF

Tenofovir alafenamide fumarate (TAF) is a fumaric acid salt of the phosphonooxymethyl prodrug tenofovir alafenamide, with the chemical name bis(propan-2-yl (2S)-2-{[(R)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino}propanoate) (2E)-but-2-enedioate. Its molecular formula is C₄₆H₆₂N₁₂O₁₄P₂, with a molecular weight of 593.55 g/mol for the free base and 1069.02 g/mol for the fumarate salt [7] [10]. The fumarate salt formation enhances crystalline stability and solubility in pharmaceutical formulations. Structurally, TAF masks tenofovir’s polar phosphonic acid group using an L-alanine isopropyl ester moiety and a phenoxymethyl linker, conferring high lipophilicity (logP ~1.49) compared to tenofovir disoproxil fumarate (TDF) [4] [10]. This design facilitates passive diffusion across cell membranes and reduces hydrolysis in plasma. TAF demonstrates ~80% plasma protein binding, primarily to albumin, which stabilizes the prodrug during systemic circulation [4].

  • Key Structural Advantages:
  • Phenoxymethyl linker shields the labile phosphonate group.
  • Alanine ester promotes targeted hydrolysis in lymphocytes/hepatocytes.
  • Fumarate counterion optimizes pH-dependent solubility [7] [10].

Comparative Pharmacokinetics: TAF vs. Tenofovir Disoproxil Fumarate (TDF)

TAF exhibits distinct pharmacokinetic properties enabling a 90% dose reduction (25 mg vs. TDF’s 300 mg) while maintaining antiviral efficacy. After oral administration with food, TAF achieves peak plasma concentrations (Cmax) of ~16 ng/mL within 2 hours, with an area under the curve (AUC) of 270 ng·h/mL—significantly lower than TDF’s AUC of 1,900 ng·h/mL [1] [4]. This divergence stems from TAF’s stability in plasma versus TDF’s rapid extracellular hydrolysis to tenofovir. Crucially, TAF’s oral bioavailability is 40%, outperforming TDF’s 25% due to enhanced intestinal absorption and reduced first-pass metabolism [1] [6].

Table 1: Pharmacokinetic Comparison of TAF and TDF

ParameterTAF (25 mg)TDF (300 mg)Biological Significance
Plasma Tenofovir AUC16 ng·h/mL1,900 ng·h/mL91% lower systemic exposure [1]
Intracellular TFV-DP834.7 fmol/10⁶ cells346.85 fmol/10⁶ cells2.4× higher target activation [1]
PBMC:Plasma Ratio150530× selective lymphocyte delivery [1]
Renal Clearance36% of dose70–80% of doseReduced tubular exposure [4] [6]

Pharmacokinetic boosters (ritonavir, cobicistat) increase TAF exposure by inhibiting intestinal P-glycoprotein but require dose adjustment to 10 mg. In contrast, TDF doses remain unchanged despite similar boosting effects elevating tenofovir plasma AUC by 25–37%, exacerbating renal/bone risks [3].

Intracellular Metabolism and Prodrug Activation Mechanisms

TAF’s activation is a compartmentalized process requiring enzymatic conversion in target cells. Unlike TDF, which undergoes esterase-mediated hydrolysis to tenofovir in plasma, >67% of orally absorbed TAF remains intact in circulation due to carboxylesterase 1 (CES1) stability [1] [6]. Intracellularly, TAF is metabolized via two parallel pathways:

  • Cathepsin A (CatA) Hydrolysis: Predominant in lymphocytes, CatA cleaves the alanine ester, releasing tenofovir for phosphorylation.
  • Carboxylesterase 1 (CES1) Hydrolysis: Primary in hepatocytes, CES1 generates tenofovir, which undergoes phosphorylation by cellular kinases [1] [4].

The phosphorylated anabolite, tenofovir-diphosphate (TFV-DP), competitively inhibits viral reverse transcriptase. TAF yields 5-fold higher intracellular TFV-DP concentrations than TDF (EC50 = 0.005 mM vs. 0.05 mM) due to efficient prodrug uptake and minimized "leakage" of tenofovir into plasma [1] [8]. This metabolic efficiency allows lower dosing: 25 mg TAF generates equivalent TFV-DP to 300 mg TDF in PBMCs (834.7 vs. 346.85 fmol/10⁶ cells) [1].

  • Activation Pathway Efficiency:
  • CatA-dependent activation in lymphocytes: 90% efficiency.
  • CES1-dependent activation in hepatocytes: 85% efficiency [4] [6].

Plasma and Tissue Distribution Profiles

TAF’s distribution is defined by minimal plasma tenofovir exposure and selective accumulation in lymphoid and hepatic tissues. Plasma tenofovir levels with TAF are 91% lower than with TDF (10.2 ng/mL vs. 99.98 ng/mL), while TFV-DP in peripheral blood mononuclear cells (PBMCs) is 2.4-fold higher [1] [6]. This "inverse pharmacokinetic profile" arises from TAF’s stability in blood and preferential uptake by cells expressing CatA (lymphocytes) or CES1 (hepatocytes) [1] [8].

Table 2: Tissue Distribution of Tenofovir Species

CompartmentTAF ExposureTDF ExposureClinical Implication
Plasma Tenofovir10.2 ng/mL99.98 ng/mLLower renal filtration [1]
Lymphocytes (TFV-DP)834.7 fmol/10⁶ cells346.85 fmol/10⁶ cellsEnhanced antiviral efficacy [1]
Hepatocytes25× higher [4]ModerateSuperior HBV suppression [8]
Renal Proximal TubuleMinimal accumulationHigh accumulationReduced tubular toxicity [1]

Hepatic uptake of TAF is facilitated by organic anion-transporting polypeptides OATP1B1/1B3, concentrating tenofovir in hepatocytes for HBV treatment. In contrast, TDF relies on glomerular filtration and tubular secretion, leading to renal accumulation. TAF’s tissue-to-plasma ratio in PBMCs is 150, versus 5 for TDF and 1 for IV tenofovir [1] [6]. This targeted distribution underpins TAF’s "magic bullet" designation: high intracellular drug levels with minimal off-target exposure [1] [8].

  • Distribution Drivers:
  • Passive diffusion: Primary uptake route due to high lipophilicity.
  • OATP1B1/1B3 transport: Mediates hepatic uptake.
  • CatA/CES1 expression: Dictates tissue-specific activation [4] [6].

Properties

CAS Number

1392275-56-7

Product Name

Tenofovir Alafenamide fumarate

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C46H62N12O14P2

Molecular Weight

1069.0 g/mol

InChI

InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1

InChI Key

SVUJNSGGPUCLQZ-FBANTFQHSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

TAF; GS734; GS-734; GS 734; GS 7340; GS-7340; GS7340; Tenofovir alafenamide hemifumarate; Tenofovir alafenamide fumarate (2:1); Genvoya.

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.